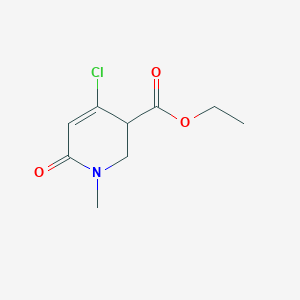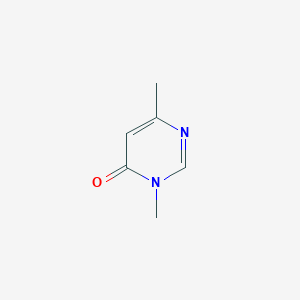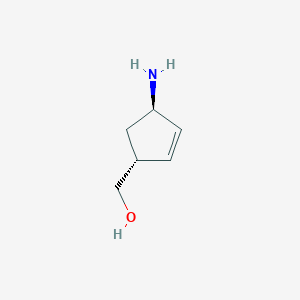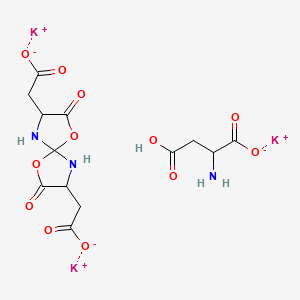
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a chloro substituent, a methyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate typically involves the reaction of 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another heterocyclic compound with similar structural features.
7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid: A quinoline derivative with comparable functional groups.
Uniqueness
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82179-58-6 |
|---|---|
Fórmula molecular |
C9H12ClNO3 |
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
ethyl 4-chloro-1-methyl-6-oxo-2,3-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C9H12ClNO3/c1-3-14-9(13)6-5-11(2)8(12)4-7(6)10/h4,6H,3,5H2,1-2H3 |
Clave InChI |
ZQNYAHAVAOUDSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(C(=O)C=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
